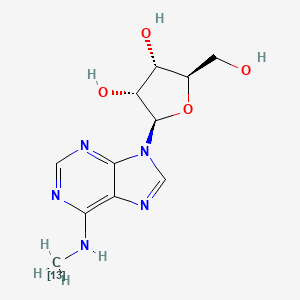
N6-Methyladenosine-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Methyladenosine-13C is a labeled isotope of N6-Methyladenosine, a prevalent RNA modification found in eukaryotic cells. This compound is used extensively in scientific research to study RNA modifications and their effects on various biological processes. The incorporation of the carbon-13 isotope allows for more precise tracking and analysis in experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-13C typically involves the methylation of adenosine at the N6 position, followed by the incorporation of the carbon-13 isotope. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N6-Methyladenosine-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group at the N6 position is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-hydroperoxymethyladenosine, while reduction could produce N6-methyladenosine alcohol derivatives.
Scientific Research Applications
N6-Methyladenosine-13C has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of RNA modifications.
Biology: Helps in understanding the role of RNA modifications in gene expression, RNA stability, and protein translation.
Medicine: Investigated for its potential role in disease mechanisms, including cancer and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting RNA modifications.
Mechanism of Action
N6-Methyladenosine-13C exerts its effects by modifying RNA molecules at the N6 position of adenosine. This modification can influence RNA stability, splicing, and translation by altering the interaction of RNA with various proteins and enzymes. The molecular targets include RNA-binding proteins and methyltransferases, which recognize and bind to the modified RNA, thereby regulating its function.
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: The non-labeled version of the compound.
N6-Methyladenosine-13C3: Another labeled isotope with three carbon-13 atoms.
N6-Hydroperoxymethyladenosine: An oxidation product of N6-Methyladenosine.
Uniqueness
N6-Methyladenosine-13C is unique due to the incorporation of the carbon-13 isotope, which allows for more precise tracking and analysis in experimental studies. This makes it particularly valuable in research settings where detailed understanding of RNA modifications is required.
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1 |
InChI Key |
VQAYFKKCNSOZKM-KGEFGKJUSA-N |
Isomeric SMILES |
[13CH3]NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


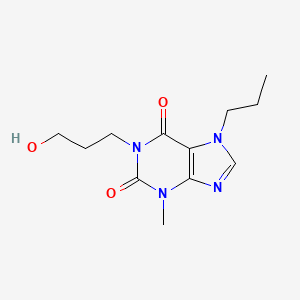
![2-Methoxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13867899.png)
![5-[2-(benzyloxy)ethyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole](/img/structure/B13867900.png)
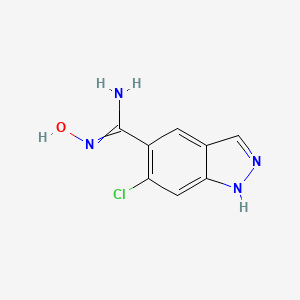
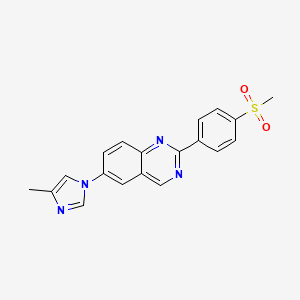
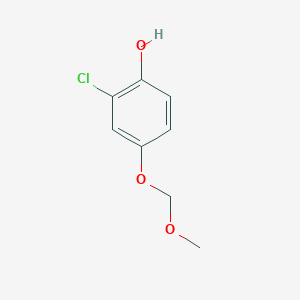

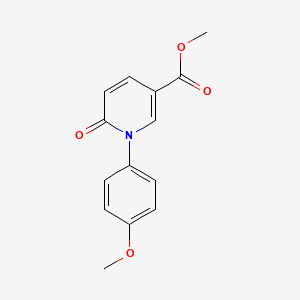

![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)
![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)


